6-amino-1-methyl-1H-indazole-3-carboxylic acid
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Overview
Description
6-Amino-1-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are found in various natural products and pharmaceuticals
Preparation Methods
The synthesis of 6-amino-1-methyl-1H-indazole-3-carboxylic acid involves several steps. One common method includes the cyclization of 2-azidobenzaldehydes with amines, followed by the formation of C–N and N–N bonds without the use of catalysts or solvents . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, which then undergoes cyclization to yield the desired indazole .
Chemical Reactions Analysis
6-Amino-1-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indazole ring.
Scientific Research Applications
6-Amino-1-methyl-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-amino-1-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby modulating various biological pathways. For instance, it has been shown to inhibit thrombin receptors, which play a role in blood coagulation .
Comparison with Similar Compounds
6-Amino-1-methyl-1H-indazole-3-carboxylic acid can be compared with other indazole derivatives such as:
6-Aminoindazole: Similar in structure but lacks the carboxylic acid group.
1-Methylindazole-3-carboxylic acid: Lacks the amino group at the 6-position but is used in similar applications in organic synthesis and pharmaceuticals.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
6-amino-1-methylindazole-3-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-12-7-4-5(10)2-3-6(7)8(11-12)9(13)14/h2-4H,10H2,1H3,(H,13,14) |
InChI Key |
IHBUOWODJBUEDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)C(=N1)C(=O)O |
Origin of Product |
United States |
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